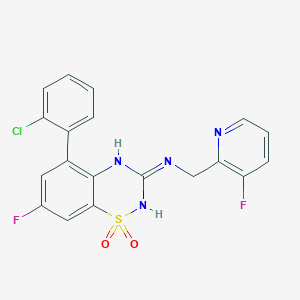

MrgprX2 antagonist-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2527815-74-1 |

|---|---|

Molecular Formula |

C19H13ClF2N4O2S |

Molecular Weight |

434.8 g/mol |

IUPAC Name |

5-(2-chlorophenyl)-7-fluoro-N-[(3-fluoro-2-pyridinyl)methyl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-imine |

InChI |

InChI=1S/C19H13ClF2N4O2S/c20-14-5-2-1-4-12(14)13-8-11(21)9-17-18(13)25-19(26-29(17,27)28)24-10-16-15(22)6-3-7-23-16/h1-9H,10H2,(H2,24,25,26) |

InChI Key |

XTNAHJLZTBDLFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C(=CC(=C2)F)S(=O)(=O)NC(=NCC4=C(C=CC=N4)F)N3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of MrgprX2 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of antagonists targeting the Mas-related G protein-coupled receptor X2 (MrgprX2). While specific public data on "MrgprX2 antagonist-5" is limited, this document will focus on well-characterized, potent, and selective MrgprX2 antagonists, such as Compound B and EP262, as representative examples to elucidate the core mechanisms of this therapeutic class.

Introduction to MrgprX2 and Its Role in Mast Cell Activation

Mas-related G protein-coupled receptor X2 (MrgprX2) is a receptor primarily expressed on mast cells and sensory neurons.[1] It plays a crucial role in IgE-independent allergic and inflammatory responses.[2][3] Activation of MrgprX2 by a variety of ligands, including neuropeptides (e.g., Substance P), antimicrobial peptides, and certain drugs, triggers mast cell degranulation.[1] This process releases a cascade of inflammatory mediators such as histamine, tryptase, and cytokines, leading to symptoms like itching, inflammation, and pain.[1][2] Consequently, antagonizing MrgprX2 is a promising therapeutic strategy for a range of mast cell-mediated disorders, including chronic urticaria, atopic dermatitis, and other inflammatory skin diseases.[2][4]

General Mechanism of Action of MrgprX2 Antagonists

The following diagram illustrates the general mechanism of action of an MrgprX2 antagonist.

References

- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]

- 2. escientpharma.com [escientpharma.com]

- 3. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escientpharma.com [escientpharma.com]

- 5. escientpharma.com [escientpharma.com]

An In-depth Technical Guide to the Discovery and Synthesis of MrgprX2 Antagonist-5

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of MrgprX2 antagonist-5, a novel inhibitor of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor has emerged as a key player in mast cell-mediated inflammatory and pseudo-allergic reactions, making it a promising therapeutic target for a range of dermatological and inflammatory conditions.

Introduction to MRGPRX2

Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and sensory neurons.[1] Its activation by a variety of endogenous and exogenous ligands, including neuropeptides, antimicrobial peptides, and certain drugs, triggers mast cell degranulation and the release of pro-inflammatory mediators such as histamine, tryptase, and cytokines.[1][2] This IgE-independent pathway is implicated in the pathophysiology of conditions like atopic dermatitis, chronic urticaria, rosacea, and drug-induced hypersensitivity reactions.[3][4] Consequently, the development of potent and selective MRGPRX2 antagonists represents a promising therapeutic strategy for these mast cell-driven diseases.[1]

This compound is a novel compound identified as a potent inhibitor of MRGPRX2, originating from a patent describing a series of 3-amino-4H-benzo[e][5][6][7]thiadiazine 1,1-dioxide derivatives.[5]

Discovery and Biological Activity

The discovery of this compound is detailed in patent WO2020223255A1, where it is listed as Example 16.[6] The antagonists in this series were evaluated for their ability to inhibit MRGPRX2-mediated intracellular calcium flux.

Quantitative Data

The biological activity of this compound and related compounds from the patent are summarized in the table below. The potency is expressed as the pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

| Compound | Example No. | Chemical Structure | pIC50 |

| This compound | 16 | 5-(2-chlorophenyl)-7-fluoro-3-(((3-fluoropyridin-2-yl)methyl)amino)-4H-benzo[e][5][6][7]thiadiazine 1,1-dioxide | 7.6 |

| Related Antagonist 1 | 3 | 5-(2-chloro-3-fluorophenyl)-7-fluoro-3-(methylamino)-4H-benzo[e][5][6][7]thiadiazine 1,1-dioxide | 8.0 |

| Related Antagonist 2 | 15 | 5-(2-chlorophenyl)-7-fluoro-3-((pyridin-2-ylmethyl)amino)-4H-benzo[e][5][6][7]thiadiazine 1,1-dioxide | 7.8 |

| Related Antagonist 3 | 17 | 5-(2-chlorophenyl)-7-fluoro-3-(((5-fluoropyridin-2-yl)methyl)amino)-4H-benzo[e][5][6][7]thiadiazine 1,1-dioxide | 7.9 |

Data extracted from patent WO2020223255A1.

Synthesis of this compound

The synthesis of this compound, chemically named 5-(2-chlorophenyl)-7-fluoro-3-(((3-fluoropyridin-2-yl)methyl)amino)-4H-benzo[e][5][6][7]thiadiazine 1,1-dioxide, is described in patent WO2020223255A1 as being analogous to the synthesis of Example 3.[5] The overall synthesis is a multi-step process.

Synthesis of the Intermediate: 3-chloro-5-(2-chlorophenyl)-7-fluoro-4H-benzo[e][5][6][7]thiadiazine 1,1-dioxide

The key intermediate is synthesized as described in "Preparation 1" of the patent.

Step 1: 2-amino-3-bromo-5-fluorobenzonitrile

To a solution of 2-amino-5-fluorobenzonitrile (1.0 eq) in dimethylformamide (DMF) is added N-bromosuccinimide (1.1 eq) in portions at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the desired product.

Step 2: 2-amino-5-fluoro-3-(2-chlorophenyl)benzonitrile

A mixture of 2-amino-3-bromo-5-fluorobenzonitrile (1.0 eq), (2-chlorophenyl)boronic acid (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a mixture of toluene, ethanol, and water is heated at 90 °C for 12 hours under a nitrogen atmosphere. The reaction mixture is then cooled, filtered, and the filtrate is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: 2-amino-N'-hydroxy-5-fluoro-3-(2-chlorophenyl)benzenecarboximidamide

To a solution of 2-amino-5-fluoro-3-(2-chlorophenyl)benzonitrile (1.0 eq) in ethanol is added hydroxylamine hydrochloride (3.0 eq) and sodium bicarbonate (3.0 eq). The mixture is heated at reflux for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to afford the product.

Step 4: 2-amino-5-fluoro-3-(2-chlorophenyl)benzenesulfonamide

To a solution of 2-amino-N'-hydroxy-5-fluoro-3-(2-chlorophenyl)benzenecarboximidamide (1.0 eq) in pyridine is added benzenesulfonyl chloride (1.2 eq) at 0 °C. The reaction is stirred at room temperature for 4 hours. The mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 5: 3-chloro-5-(2-chlorophenyl)-7-fluoro-4H-benzo[e][5][6][7]thiadiazine 1,1-dioxide

A mixture of 2-amino-5-fluoro-3-(2-chlorophenyl)benzenesulfonamide (1.0 eq) and triphosgene (0.5 eq) in anhydrous dioxane is heated at reflux for 6 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield the final intermediate.

Final Synthesis of this compound (Example 16)

The final product is synthesized via a nucleophilic substitution reaction.

To a solution of 3-chloro-5-(2-chlorophenyl)-7-fluoro-4H-benzo[e][5][6][7]thiadiazine 1,1-dioxide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added (3-fluoropyridin-2-yl)methanamine (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of MrgprX2 antagonists.

In Vitro Inhibition of Intracellular Calcium Flux (FLIPR Assay)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an MRGPRX2 agonist.

Cell Culture:

-

CHO-K1 cells stably overexpressing human MRGPRX2 are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent.

-

Cells are seeded into 384-well black-wall, clear-bottom microplates and incubated overnight to allow for cell attachment.

Assay Procedure:

-

The cell culture medium is removed, and cells are loaded with a calcium-sensitive dye (e.g., Fluo-8 AM or Calcium-5 assay kit) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

The plates are incubated at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.

-

Test compounds (e.g., this compound) are prepared in a dose-response curve and added to the cells.

-

The plates are immediately placed in a fluorescence imaging plate reader (FLIPR).

-

A baseline fluorescence reading is taken before the addition of an MRGPRX2 agonist.

-

An agonist, such as Substance P or Cortistatin-14, is added at a concentration that elicits approximately 80% of the maximal response (EC80).

-

The fluorescence intensity is measured in real-time for several minutes to monitor the change in intracellular calcium levels.

-

The data is analyzed to determine the concentration-dependent inhibition by the antagonist, and the IC50 value is calculated.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, which is a marker of degranulation.

Cell Culture:

-

A human mast cell line, such as LAD2, is cultured in a specialized medium (e.g., StemPro-34) supplemented with stem cell factor (SCF).

Assay Procedure:

-

Mast cells are seeded in a 96-well plate.

-

The cells are pre-incubated with various concentrations of the MrgprX2 antagonist for a short period (e.g., 15-30 minutes) at 37°C.

-

An MRGPRX2 agonist (e.g., Substance P, Compound 48/80) is then added to the wells to induce degranulation, and the plate is incubated for 30-60 minutes at 37°C.

-

The plate is centrifuged to pellet the cells.

-

Aliquots of the supernatant are transferred to a new plate.

-

To measure the total β-hexosaminidase content, cells in a separate set of wells are lysed with a detergent (e.g., Triton X-100).

-

A substrate for β-hexosaminidase, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), is added to the supernatants and lysates.

-

The reaction is incubated at 37°C for 1-2 hours.

-

The reaction is stopped by adding a high pH buffer (e.g., glycine buffer).

-

The absorbance of the product is measured at 405 nm using a plate reader.

-

The percentage of β-hexosaminidase release is calculated relative to the total cellular content.

Signaling Pathways and Discovery Workflow

MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by an agonist initiates a downstream signaling cascade, primarily through Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium and mast cell degranulation.

Caption: Simplified MRGPRX2 signaling pathway leading to mast cell degranulation.

MrgprX2 Antagonist Discovery Workflow

The discovery of novel MrgprX2 antagonists typically follows a structured workflow, from initial screening to in vivo validation.

Caption: General workflow for the discovery and development of MrgprX2 antagonists.

Conclusion

This compound is a promising new compound for the potential treatment of mast cell-mediated diseases. Its discovery and characterization, as detailed in this guide, provide a solid foundation for further preclinical and clinical development. The synthesis is achievable through established chemical methodologies, and its biological activity has been confirmed in relevant in vitro assays. The continued exploration of MrgprX2 antagonists like this one holds significant potential for addressing unmet medical needs in dermatology and inflammatory disorders.

References

- 1. 2100839-78-7|7-Chloro-5-fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide|BLD Pharm [bldpharm.com]

- 2. KR20210046868A - Combined composition for preventing or treating cancer comprising a benzophenone thiazole derivatives as a vda and topoisomerase inhibitor - Google Patents [patents.google.com]

- 3. US20230073255A1 - Optimizing therapeutic options in personalized medicine - Google Patents [patents.google.com]

- 4. US20020183525A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]

- 5. WO2020223255A1 - 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as inhibitors of mrgx2 - Google Patents [patents.google.com]

- 6. Fused heterocyclic derivatives - Patent WO-2022253255-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction - PMC [pmc.ncbi.nlm.nih.gov]

role of MrgprX2 in mast cell degranulation

An In-depth Technical Guide on the Role of MrgprX2 in Mast Cell Degranulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mast cells (MCs) are crucial effector cells in the immune system, widely known for their role in allergic reactions mediated by the high-affinity IgE receptor, FcεRI. However, a significant portion of mast cell-driven inflammatory and hypersensitivity reactions occur independently of IgE. For decades, the mechanism behind these "pseudo-allergic" or "anaphylactoid" reactions remained elusive. The discovery of the Mas-related G protein-coupled receptor X2 (MRGPRX2) has been a landmark in mast cell biology, identifying it as the key receptor responsible for many non-IgE-mediated responses.[1][2][3]

MRGPRX2 is a promiscuous receptor activated by a wide array of cationic ligands, including endogenous neuropeptides, antimicrobial host defense peptides, and numerous FDA-approved drugs.[4][5] Its activation on mast cells, which are abundant in the skin, triggers degranulation and the release of potent inflammatory mediators like histamine, proteases, and newly synthesized eicosanoids and cytokines.[6][7][8] This guide provides a comprehensive technical overview of MRGPRX2's structure, signaling pathways, ligands, and its central role in mast cell degranulation, offering insights for researchers and professionals in drug development.

MrgprX2: Structure and Signaling Cascades

As a G protein-coupled receptor (GPCR), MRGPRX2 possesses the characteristic seven transmembrane helices.[6] Ligand binding to the extracellular domain induces conformational changes, leading to the activation of intracellular signaling pathways.[6] MRGPRX2 signaling is complex, involving both G protein-dependent and β-arrestin-mediated pathways, which dictates the cellular response.

G Protein-Dependent Signaling

MRGPRX2 couples to heterotrimeric G proteins, primarily the Gαi and Gαq subtypes, to initiate mast cell degranulation.[4][9][10]

-

Gαq Pathway: Activation of Gαq leads to the stimulation of Phospholipase C (PLC).[6][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This initial calcium release promotes store-operated calcium entry (SOCE), a sustained influx of extracellular Ca²⁺ that is critical for degranulation.[12]

-

Gαi Pathway: The Gαi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] It is also critically involved in the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[9][10][11][14]

-

Downstream Kinase Activation: Both Gαi and Gαq pathways converge on the activation of downstream kinase cascades, including Mitogen-Activated Protein Kinases (MAPKs like ERK1/2, p38, JNK) and PI3K/AKT.[6][15] These pathways are essential not only for immediate degranulation but also for the de novo synthesis and release of cytokines and prostaglandins.[6][15][16] The transcription factor NF-κB is also activated downstream, further promoting the expression of inflammatory mediators.[6][15]

Figure 1: MrgprX2 G Protein-Dependent Signaling Pathway.

β-Arrestin Signaling: Biased vs. Balanced Agonism

Beyond G protein coupling, MRGPRX2 activation can also lead to the recruitment of β-arrestins.[5][6] This pathway is central to receptor desensitization and internalization, which terminates G protein signaling.[17][18] However, β-arrestin can also act as a scaffold for G protein-independent signaling.

The ability of a ligand to activate G protein pathways, β-arrestin pathways, or both, defines its nature as a "biased" or "balanced" agonist.[5][18][19]

-

Balanced Agonists: Ligands like Compound 48/80 (C48/80), Substance P, and codeine activate both G protein and β-arrestin pathways.[18][19][20] This leads to robust mast cell degranulation followed by receptor internalization and desensitization.[18]

-

G Protein-Biased Agonists: Some ligands, such as the host defense peptide AG-30/5C and the drug icatibant, preferentially activate G protein signaling with little to no β-arrestin recruitment.[13][19] This results in degranulation without significant receptor internalization.[13]

This biased agonism has significant implications for drug development, as it may be possible to design molecules that selectively trigger or block specific downstream effects.

Figure 2: Logical flow of Balanced vs. G Protein-Biased Agonism at MrgprX2.

Quantitative Data on MrgprX2 Ligands

The potency of various compounds to activate or inhibit MRGPRX2 is critical for research and therapeutic development. The following tables summarize quantitative data for known agonists and antagonists.

Table 1: MRGPRX2 Agonists and Their Potency

EC₅₀ (Half-maximal effective concentration) values represent the concentration of an agonist that induces a response halfway between the baseline and maximum. Lower EC₅₀ values indicate higher potency.

| Agonist | Ligand Class | EC₅₀ | Cell/Assay System | Reference |

| Rocuronium | Neuromuscular Blocker | 263 µg/mL | HEK293 cells (Ca²⁺ mobilization) | [5] |

| Cortistatin-14 | Neuropeptide | ~1 µM | LAD2 cells (β-hexosaminidase release) | [21] |

| Substance P | Neuropeptide | ~1 µM | LAD2 cells (β-hexosaminidase release) | [21] |

| Compound 48/80 | Synthetic Compound | ~3 µg/mL | LAD2 cells (β-hexosaminidase release) | [21] |

| PACAP-27 | Neuropeptide | ~1 µM | LAD2 cells (β-hexosaminidase release) | [21] |

| PAMP-12 | Peptide | ~3 µM | LAD2 cells (β-hexosaminidase release) | [21] |

Table 2: MRGPRX2 Antagonists and Their Potency

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of an antagonist required to inhibit the response to an agonist by 50%.

| Antagonist | Antagonist Type | IC₅₀ | Assay Conditions | Reference |

| Compound B | Small Molecule | 0.42 nM | Inhibition of Substance P-mediated tryptase release in primary human skin mast cells | [22][23][24] |

| Compound A | Small Molecule | ~10-100 nM | Inhibition of various agonists in LAD2 cells | [21][22] |

Key Experimental Protocols

Standardized assays are essential for studying MRGPRX2 function. Below are detailed protocols for two key experiments.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase, a surrogate marker for mast cell degranulation.

Principle: Upon degranulation, β-hexosaminidase is released into the supernatant. The enzymatic activity is measured by the hydrolysis of a substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), which produces a colored product that can be quantified spectrophotometrically.[25]

Methodology:

-

Cell Seeding: Seed human mast cells (e.g., LAD2 cell line) in a 96-well plate.[25]

-

Washing: Wash cells with a suitable buffer (e.g., HEPES buffer with 0.04% BSA) to remove media components.[25]

-

Stimulation: Add MRGPRX2 agonists (or buffer as a control) at desired concentrations and incubate for 30-90 minutes at 37°C.[25][26]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the released β-hexosaminidase.[25]

-

Cell Lysis (for Total Release): Lyse the remaining cells in the wells with a detergent (e.g., 0.1% Triton X-100) to release their total granular content. This sample is used to calculate the maximum possible release.[25][26]

-

Enzymatic Reaction: Add both supernatant and lysate samples to a new plate containing the PNAG substrate in citrate buffer. Incubate for 90 minutes at 37°C.[25][26]

-

Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., 0.4 M Glycine, pH 10.7). This shifts the pH and develops the color.[25]

-

Measurement: Read the absorbance at 405 nm using a plate reader.[25]

-

Calculation: The percentage of degranulation is calculated as: (Absorbance of Supernatant / Absorbance of Total Lysate) x 100.

Figure 3: Experimental workflow for the β-Hexosaminidase Release Assay.

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic free calcium concentration ([Ca²⁺]i) following receptor activation.

Principle: Cells are loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-8 AM). The dye is non-fluorescent until it binds to free calcium in the cytosol. Upon stimulation and subsequent increase in [Ca²⁺]i, the dye fluoresces, and the change in fluorescence intensity is monitored over time using a fluorometric plate reader or flow cytometer.[12]

Methodology:

-

Cell Preparation: Resuspend mast cells in a physiological buffer (e.g., SIR-BSA).[12]

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 6 µM Fluo-8 AM) for 1.5 hours at 37°C to allow the dye to enter the cells and be cleaved into its active form.[12]

-

Washing: Wash the cells to remove any excess extracellular dye.

-

Baseline Measurement: Place the cells in a fluorometer and measure the baseline fluorescence for a short period.

-

Stimulation: Inject the MRGPRX2 agonist into the wells while continuously recording the fluorescence.

-

Data Acquisition: Record the fluorescence intensity over time (typically for 120-180 seconds) to capture the transient calcium peak.[27]

-

Analysis: The response is typically quantified as the change in fluorescence from baseline to the peak intensity. For store-operated calcium entry (SOCE) specific assays, cells are stimulated in a calcium-free buffer, followed by the re-addition of extracellular CaCl₂ to measure the influx component specifically.[27]

References

- 1. MRGPRX2, drug pseudoallergies, inflammatory diseases, mechanisms and distinguishing MRGPRX2- and IgE/FcεRI-mediated events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Unlocking the Non-IgE-Mediated Pseudo-Allergic Reaction Puzzle with Mas-Related G-Protein Coupled Receptor Member X2 (MRGPRX2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [repository.upenn.edu]

- 5. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases [mdpi.com]

- 7. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

- 8. kactusbio.com [kactusbio.com]

- 9. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MRGPRX2 Is the Codeine Receptor of Human Skin Mast Cells: Desensitization through β-Arrestin and Lack of Correlation with the FcεRI Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. MRGPRX2 Is the Codeine Receptor of Human Skin Mast Cells: Desensitization through β-Arrestin and Lack of Correlation with the FcεRI Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 25. abmgood.com [abmgood.com]

- 26. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

In-Depth Technical Guide: Binding Affinity and Kinetics of MrgprX2 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the Mas-related G protein-coupled receptor X2 (MrgprX2), a key receptor involved in mast cell activation and pseudo-allergic reactions. Due to the limited publicly available data for a specific "MrgprX2 antagonist-5," this guide focuses on well-characterized antagonists from recent literature to illustrate the core principles and methodologies.

Core Concepts in MrgprX2 Antagonist Pharmacology

MrgprX2 is a G protein-coupled receptor (GPCR) primarily expressed on mast cells and sensory neurons.[1][2] Its activation by a variety of endogenous and exogenous ligands, including neuropeptides like Substance P and certain drugs, leads to mast cell degranulation and the release of inflammatory mediators.[1][2][3] The development of potent and selective MrgprX2 antagonists is a promising therapeutic strategy for a range of mast cell-mediated disorders, such as chronic urticaria, atopic dermatitis, and other inflammatory conditions.[2][4]

Quantitative Analysis of MrgprX2 Antagonist Binding Affinity

The binding affinity of an antagonist to MrgprX2 is a critical parameter that dictates its potency and potential therapeutic efficacy. Several key quantitative metrics are used to characterize this interaction, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), the inhibitor constant (Ki), and the pA2 value from Schild analysis.

Summary of Quantitative Binding Data for Select MrgprX2 Antagonists

The following tables summarize the reported binding affinity data for several well-characterized MrgprX2 antagonists.

| Antagonist | Assay System | Agonist | Parameter | Value | Reference |

| Compound A | HEK293-MRGPRX2/Gα15 Cells | Cortistatin 14 | IC50 | 32.4 nM | [5][6] |

| LAD2 Mast Cells | Substance P | IC50 | 32.4 nM | [5][6] | |

| LAD2 Mast Cells | Substance P | pA2 | 7.59 | [5][6] | |

| Compound B | HEK293-MRGPRX2/Gα15 Cells | Cortistatin 14 | IC50 | 1.8 nM | [5][6] |

| LAD2 Mast Cells | Substance P | IC50 | 1.8 nM | [5][6] | |

| Human Skin Mast Cells | Substance P | IC50 | 0.42 nM | [5][6] | |

| Human Skin Mast Cells | Substance P | pIC50 | 9.38 ± 0.23 | [5] | |

| LAD2 Mast Cells | Substance P | pA2 | 9.05 | [5][6] | |

| Fisetin | MrgprX2 | - | Kd | 2.02 µM | [5] |

| '1592' | MRGPRX2 | - | Ki | 189 nM | [7] |

Experimental Protocols for Determining Binding Affinity and Kinetics

Accurate determination of binding parameters requires robust and well-defined experimental protocols. The following sections detail the methodologies for key assays cited in the literature.

Calcium Mobilization Assay

This assay is used to determine the ability of an antagonist to inhibit agonist-induced intracellular calcium release in cells overexpressing MrgprX2.

Objective: To measure the IC50 of an antagonist by quantifying its inhibition of agonist-induced calcium influx.

Materials:

-

HEK293 cells stably co-expressing MrgprX2 and a G protein alpha subunit (e.g., Gα15).

-

MrgprX2 agonist (e.g., Cortistatin 14, Substance P).

-

Test antagonist at various concentrations.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader (e.g., FLIPR Tetra).

Procedure:

-

Cell Plating: Seed the HEK293-MrgprX2/Gα15 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Antagonist Pre-incubation: Add varying concentrations of the test antagonist to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Add a pre-determined concentration of the MrgprX2 agonist (typically the EC80 or EC90) to all wells.

-

Data Acquisition: Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence from baseline. Plot the agonist response as a function of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mast Cell Degranulation Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced degranulation of mast cells. Degranulation can be quantified by measuring the release of β-hexosaminidase, tryptase, or histamine.

Objective: To determine the IC50 of an antagonist by measuring its inhibition of agonist-induced mast cell degranulation.

Materials:

-

Mast cells (e.g., LAD2 cell line, primary human skin mast cells).

-

MrgprX2 agonist (e.g., Substance P, Compound 48/80).

-

Test antagonist at various concentrations.

-

Assay buffer (e.g., Tyrode's buffer).

-

Detection reagents for the specific marker (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for β-hexosaminidase).

-

Spectrophotometer or fluorometer.

Procedure:

-

Cell Preparation: Wash the mast cells and resuspend them in the assay buffer.

-

Antagonist Incubation: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of the test antagonist and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add the MrgprX2 agonist at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a further period (e.g., 30 minutes) at 37°C.

-

Sample Collection: Pellet the cells by centrifugation.

-

Marker Quantification:

-

β-hexosaminidase: Transfer the supernatant to a new plate and add the substrate solution. Incubate until a color change is observed and stop the reaction. Measure the absorbance at the appropriate wavelength.

-

Histamine/Tryptase: Use a commercially available ELISA kit to quantify the amount of histamine or tryptase in the supernatant.

-

-

Data Analysis: Express the amount of released marker as a percentage of the total cellular content (determined by lysing a separate set of cells). Plot the percentage of inhibition versus the antagonist concentration and fit the data to a dose-response curve to calculate the IC50.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the MrgprX2 signaling pathway and the workflows for key experimental assays.

MrgprX2 Signaling Pathway in Mast Cells

Caption: MrgprX2 signaling cascade leading to mast cell degranulation.

Experimental Workflow for IC50 Determination via Mast Cell Degranulation Assay

Caption: Workflow for determining antagonist IC50 using a mast cell degranulation assay.

Logical Flow for Schild Analysis to Determine pA2dot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. kactusbio.com [kactusbio.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MrgprX2 Signaling Pathways in Sensory Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical player in neuro-immune interactions, particularly at the interface of sensory neurons and mast cells.[1][2] While extensively studied in mast cells for its role in pseudo-allergic reactions and inflammation, its expression and function in sensory neurons are of increasing interest for understanding and targeting pain, itch, and neurogenic inflammation.[3][4][5][6][7] This technical guide provides a comprehensive overview of the core signaling pathways of MrgprX2 in sensory neurons, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

MrgprX2 is a promiscuous receptor, activated by a wide array of cationic ligands, including neuropeptides like Substance P (SP), antimicrobial peptides such as LL-37, and various drugs.[8][9] Its activation in the peripheral nervous system, particularly in dorsal root ganglion (DRG) neurons, contributes to the sensitization of nociceptive pathways.

Core Signaling Pathways

MrgprX2 activation in sensory neurons initiates a cascade of intracellular events through both G protein-dependent and G protein-independent mechanisms. While much of the detailed signaling knowledge is derived from studies in mast cells and heterologous expression systems, the fundamental pathways are believed to be conserved in sensory neurons.

G Protein-Dependent Signaling

MrgprX2 couples to heterotrimeric G proteins, primarily of the Gαq and Gαi subtypes, to initiate downstream signaling.[10]

-

Gαq Pathway: Upon ligand binding, the activated Gαq subunit stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[11][12] This rise in intracellular Ca2+ is a critical event that can lead to the activation of various calcium-sensitive enzymes and modulation of ion channel activity.

-

Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunits released from Gαi can also directly modulate the activity of ion channels and other effector proteins, including PLCβ and phosphoinositide 3-kinase (PI3K).[4]

G Protein-Independent Signaling (β-Arrestin Pathway)

Beyond G protein coupling, MrgprX2 can also signal through β-arrestins. Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of MrgprX2, creating a binding site for β-arrestin-1 and β-arrestin-2. This interaction can lead to:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling and promotes the internalization of the receptor from the cell surface, thereby attenuating the signal.

-

Scaffolding for Downstream Kinases: β-arrestins can act as scaffolds for various signaling molecules, including mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinase (ERK1/2). This can initiate a second wave of signaling that is independent of G protein activation.[10]

Key Downstream Effectors

The initial signals generated by G proteins and β-arrestins converge on several key downstream pathways that ultimately determine the neuronal response:

-

Calcium Mobilization: The increase in intracellular Ca2+ is a central event, influencing neurotransmitter release and modulating the activity of ion channels.[11] Store-operated calcium entry (SOCE) via the STIM1 protein is also implicated in sustaining the Ca2+ signal initiated by MrgprX2 activation.[11]

-

PI3K/AKT Pathway: This pathway is involved in cell survival and proliferation and has been shown to be activated downstream of MrgprX2.

-

MAPK (ERK1/2) Pathway: Activation of ERK1/2 can lead to changes in gene expression and contribute to neuronal plasticity and sensitization.[10]

-

Modulation of Nociceptive Ion Channels: A crucial consequence of MrgprX2 signaling in sensory neurons is the modulation of ion channels involved in pain and itch, such as the Transient Receptor Potential (TRP) channels.

-

TRPV1 Sensitization: Mediators released from mast cells upon MrgprX2 activation, such as histamine, can sensitize TRPV1 channels on nearby sensory neurons, lowering their activation threshold for thermal and chemical stimuli.[13][14]

-

TRPA1 Coupling: There is evidence for functional coupling between other Mrgprs and the TRPA1 channel, an ion channel involved in detecting irritant chemicals and inflammatory agents. This coupling can be mediated by Gβγ subunits or PLC.[15][16]

-

Quantitative Data

The following tables summarize available quantitative data on MrgprX2 agonists. It is important to note that much of this data is derived from studies on mast cells or HEK293 cells transfected with MrgprX2, as direct quantitative studies on endogenous MrgprX2 in sensory neurons are limited.

| Agonist | Cell Type | Assay | EC50 | Reference |

| Substance P | HEK-MRGPRX2 | Calcium Mobilization | ~1 µM | [17] |

| Compound 48/80 | Murine Mucosal Mast Cells | Degranulation | 10 µg/ml | [1][3] |

| CGRP | Murine Mucosal Mast Cells | Degranulation | 2 x 10⁻⁸ M | [1] |

| Substance P | Murine Mucosal Mast Cells | Degranulation | 3 x 10⁻⁸ M | [1] |

EC50 values can vary depending on the cell type and experimental conditions.

| Agonist | Concentration | Cell Type | Response | Reference |

| Compound 48/80 | 10 µg/ml | DRG Neurons | ~40% of max Ca2+ response | [18][19] |

| Substance P | 74 µM | PBCMCs | Calcium Influx | [20] |

Signaling Pathway and Experimental Workflow Diagrams

MrgprX2 Signaling Cascade in Sensory Neurons

Caption: MrgprX2 signaling cascade in sensory neurons.

Neuro-immune Crosstalk via MrgprX2

Caption: Bidirectional communication between sensory neurons and mast cells.

Experimental Workflow: Calcium Imaging

Caption: Workflow for calcium imaging in DRG neurons.

Experimental Workflow: Patch-Clamp Electrophysiology

Caption: Workflow for patch-clamp electrophysiology.

Experimental Protocols

Calcium Imaging of MrgprX2 Activation in Cultured DRG Neurons

This protocol is adapted from standard methods for calcium imaging in sensory neurons using the ratiometric dye Fura-2 AM.[20][21][22][23]

1. Cell Preparation: a. Isolate dorsal root ganglia (DRGs) from rodents following approved animal care protocols. b. Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration. c. Plate the dissociated neurons on glass coverslips coated with a suitable substrate (e.g., poly-D-lysine and laminin) and culture in appropriate neuronal growth medium. Allow neurons to adhere and extend neurites for at least 24 hours before imaging.

2. Dye Loading: a. Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO). b. Prepare a loading buffer, typically a physiological saline solution like Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. c. Dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM. The addition of a mild non-ionic surfactant like Pluronic F-127 can aid in dye solubilization. d. Remove the culture medium from the coverslips and wash gently with loading buffer. e. Incubate the neurons in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

3. De-esterification: a. After loading, wash the cells several times with fresh loading buffer (without Fura-2 AM) to remove extracellular dye. b. Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.

4. Imaging: a. Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. b. Continuously perfuse the cells with physiological saline solution. c. Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm using a CCD camera. d. Record a stable baseline fluorescence ratio (F340/F380) for several minutes. e. Apply the MrgprX2 agonist (e.g., Substance P at 1-10 µM or Compound 48/80 at 10-50 µg/ml) via the perfusion system. f. Record the changes in the fluorescence ratio for several minutes after agonist application.

5. Data Analysis: a. Select regions of interest (ROIs) corresponding to individual neuronal cell bodies. b. Calculate the F340/F380 ratio for each ROI over time. c. An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration. d. The response can be quantified by measuring the peak change in the ratio from baseline.

Whole-Cell Patch-Clamp Electrophysiology of MrgprX2-Mediated Activity

This protocol outlines the whole-cell patch-clamp technique to record changes in membrane currents and potential in DRG neurons following MrgprX2 activation.[24][25][26][27]

1. Preparation: a. Prepare cultured DRG neurons on coverslips as described for calcium imaging. b. Prepare extracellular and intracellular solutions.

- Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

- Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

2. Recording: a. Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with extracellular solution. b. Under visual guidance, approach a neuron with the patch pipette while applying slight positive pressure to keep the tip clean. c. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (Giga-ohm seal, >1 GΩ) between the pipette tip and the cell membrane. d. After establishing a stable seal, apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.

3. Data Acquisition: a. Voltage-Clamp Mode:

- Hold the neuron at a negative membrane potential (e.g., -60 mV).

- Apply the MrgprX2 agonist to the bath and record any induced inward or outward currents. This can reveal the direct activation of ion channels by the MrgprX2 signaling cascade. b. Current-Clamp Mode:

- Record the resting membrane potential of the neuron.

- Apply the MrgprX2 agonist and monitor for changes in membrane potential (depolarization or hyperpolarization).

- Inject current steps to elicit action potentials before and after agonist application to assess changes in neuronal excitability (e.g., changes in action potential threshold, firing frequency, or spike adaptation).

4. Data Analysis: a. In voltage-clamp recordings, measure the amplitude, kinetics, and reversal potential of the agonist-induced currents. b. In current-clamp recordings, quantify the change in resting membrane potential and the change in action potential firing properties in response to the agonist.

Conclusion

MrgprX2 signaling in sensory neurons is a complex process with significant implications for pain, itch, and neurogenic inflammation. The canonical Gq/PLCβ/Ca2+ pathway, along with contributions from the Gi and β-arrestin pathways, orchestrates a neuronal response that involves the modulation of key nociceptive ion channels like TRPV1 and TRPA1. The bidirectional crosstalk between sensory neurons and mast cells, mediated by MrgprX2, creates a positive feedback loop that can amplify inflammatory and sensory responses. The experimental protocols detailed herein provide a framework for researchers to further investigate the nuances of MrgprX2 signaling in sensory neurons, with the ultimate goal of identifying novel therapeutic targets for a range of neuro-inflammatory and sensory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substance P activates Mas-related G protein–coupled receptors to induce itch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MRGPRX2 - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

- 9. MRGPRX2 sensing of cationic compounds-A bridge between nociception and skin diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. MRGPRX2 Mediates Mast Cell-Induced Endometriosis Pain Through the Sensitization of Sensory Neurons via Histamine/HRH1/TRPV1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MRGPRX2 Mediates Mast Cell‐Induced Endometriosis Pain Through the Sensitization of Sensory Neurons via Histamine/HRH1/TRPV1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TRPA1 is required for histamine-independent, Mas-related G protein-coupled receptor-mediated itch - PMC [pmc.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Mast Cell Degranulator Compound 48/80 Directly Activates Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. moodle2.units.it [moodle2.units.it]

- 21. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 22. protocols.io [protocols.io]

- 23. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 24. docs.axolbio.com [docs.axolbio.com]

- 25. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 26. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 27. researchgate.net [researchgate.net]

Therapeutic Potential of MrgprX2 Antagonism in Skin Inflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical, non-IgE-mediated activation pathway for mast cells, playing a pivotal role in the pathophysiology of various inflammatory skin diseases.[1] Expressed predominantly on cutaneous mast cells, MRGPRX2 is activated by a wide array of cationic ligands, including neuropeptides like Substance P (SP), host defense peptides such as LL-37, and numerous small-molecule drugs, leading to mast cell degranulation and the release of pro-inflammatory mediators.[2][3] This activation pathway is increasingly implicated in conditions like atopic dermatitis (AD), chronic spontaneous urticaria (CSU), and rosacea, where increased expression of MRGPRX2 and its agonists are observed.[1][4] Consequently, the development of potent and selective MRGPRX2 antagonists represents a highly promising therapeutic strategy to mitigate neurogenic inflammation, pruritus, and mast cell-driven pathology in the skin.[3][5] This document provides an in-depth technical overview of the MRGPRX2 signaling cascade, its role in skin inflammation, the quantitative efficacy of novel antagonists, and the key experimental protocols used in their evaluation.

The MrgprX2 Signaling Pathway in Mast Cells

Rationale for MrgprX2 Antagonism in Skin Inflammation

The rationale for targeting MRGPRX2 is supported by its upregulation and the increased presence of its ligands in several inflammatory dermatoses.

-

Chronic Spontaneous Urticaria (CSU): Patients with severe CSU show increased MRGPRX2 expression on skin mast cells.[13] Intradermal injections of MRGPRX2 agonists like Substance P cause exaggerated wheal-and-flare reactions in CSU patients compared to healthy controls.[10][14] Serum levels of MRGPRX2 have also been found to be significantly higher in patients with severe CSU.[13]

-

Atopic Dermatitis (AD): In AD, compromised skin barrier function and inflammation lead to the release of host defense peptides (e.g., LL-37) from keratinocytes and neuropeptides (e.g., Substance P) from sensory nerves.[1][2] These endogenous ligands activate mast cells via MRGPRX2, contributing to pruritus and neurogenic inflammation.[2] Mouse models of AD show that Mrgprb2-deficient mice (the murine ortholog) have significantly reduced inflammation, itch, and overall disease severity.[3]

-

Rosacea: The pathogenesis of rosacea involves the antimicrobial peptide LL-37, a potent MRGPRX2 agonist.[2] Activation of mast cells by LL-37 through MRGPRX2 is thought to initiate and exacerbate the inflammatory and vascular symptoms of rosacea.[2]

-

Drug-Induced Hypersensitivity: Many drugs, including neuromuscular blocking agents and fluoroquinolones, can directly activate MRGPRX2, causing IgE-independent pseudoallergic reactions that manifest in the skin as urticaria or angioedema.[8]

Antagonizing MRGPRX2 offers a targeted approach to interrupt this common pathway, potentially reducing mast cell degranulation, neurogenic inflammation, and pruritus across multiple skin conditions without the broad immunosuppression associated with other therapies.

Quantitative Data on MrgprX2 Antagonists

Several small-molecule antagonists for MRGPRX2 have been developed and characterized, demonstrating high potency in preclinical models. Their efficacy is typically measured by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki).

| Antagonist | Agonist | Assay / Cell Type | Potency (IC50 / Ki) | Reference |

| Compound B | Substance P | Tryptase Release (Human Skin Mast Cells) | IC50 = 0.42 nM | [3][15] |

| Compound B | Substance P | β-Hexosaminidase Release (LAD2 Cells) | IC50 = 1.8 nM | [15] |

| PSB-172656 | Cortistatin-14 | β-Arrestin Recruitment (CHO-K1 Cells) | Ki = 6.81 nM | [16] |

| PSB-172656 | Substance P | β-Hexosaminidase Release (LAD2 Cells) | IC50 = 5.26 nM | [16] |

| PSB-172656 | (R)-ZINC-3573 | Ca2+ Mobilization (CHO-K1 Cells) | Ki = 0.142 nM | [16] |

| GE-1111 | Cortistatin-14 | MC Degranulation Assay | IC50 = 16.24 µM | [17] |

| GE-1111 | Cortistatin-14 | MRGPRX2 Activation Assay | IC50 = 35.34 µM | [17] |

Preclinical and Clinical Development Workflow

The development of MRGPRX2 antagonists follows a standard but rigorous preclinical-to-clinical pathway. This involves initial in vitro screening for potency and selectivity, validation in primary human cells, and efficacy testing in relevant in vivo models before advancing to human trials.

Several MRGPRX2 antagonists are currently in clinical development, underscoring the therapeutic interest in this target.

| Antagonist | Developer | Indication(s) | Highest Phase | NCT Identifier |

| EP262 | Escient Pharmaceuticals (acquired by Incyte) | Chronic Spontaneous Urticaria, Atopic Dermatitis | Phase 2 | NCT06077773, NCT06144424 |

| EVO756 | Evommune, Inc. | Chronic Spontaneous Urticaria, Atopic Dermatitis | Phase 2b | [18] |

Key Experimental Protocols

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantitatively measures the release of the granular enzyme β-hexosaminidase as a proxy for mast cell degranulation.

-

Cells: Human mast cell line (LAD2) or primary human skin mast cells are commonly used.[14][16]

-

Procedure:

-

Plate cells in a 96-well plate.

-

Pre-incubate cells with varying concentrations of the MRGPRX2 antagonist or vehicle control for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a known MRGPRX2 agonist (e.g., Substance P, Compound 48/80) at a concentration that elicits a submaximal response (e.g., EC80) for 30-60 minutes at 37°C.[14][16]

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant. A separate set of wells is lysed with Triton X-100 to determine the total cellular β-hexosaminidase content.

-

In a new plate, mix the supernatant or cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer.

-

Incubate for 1-2 hours at 37°C.

-

Stop the reaction by adding a high pH buffer (e.g., sodium carbonate).

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis: The percentage of β-hexosaminidase release is calculated as: (OD_supernatant / OD_total_lysate) * 100. IC50 values for antagonists are determined by plotting percent inhibition against antagonist concentration.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.

-

Cells: CHO or HEK293 cells stably expressing human MRGPRX2 are often used for high-throughput screening.[16][19]

-

Procedure:

-

Plate cells in a black, clear-bottom 96- or 384-well plate.

-

Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or a FLIPR Calcium Assay Kit) for 30-60 minutes at 37°C, according to the manufacturer's instructions.[19]

-

Wash the cells to remove excess dye.

-

Place the plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

-

For antagonist mode, add the test compound and incubate for a defined period.

-

Establish a baseline fluorescence reading.

-

Inject the MRGPRX2 agonist and immediately begin recording fluorescence intensity over time (typically 1-3 minutes).[19]

-

-

Data Analysis: The change in fluorescence intensity from baseline to the peak response is calculated. Antagonist activity is measured as the percent reduction in the agonist-induced calcium response.

Ex Vivo Human Skin Microdialysis

This technique assesses mast cell degranulation in an intact human tissue environment by measuring histamine release.

-

Tissue: Freshly obtained human skin explants (e.g., from abdominoplasty).[3][15]

-

Procedure:

-

A microdialysis probe is inserted intradermally into the skin explant.[15]

-

The probe is perfused with a physiological buffer (e.g., Ringer's solution).

-

After a stabilization period, the perfusate is collected at baseline.

-

An MRGPRX2 agonist (e.g., Substance P) is delivered through the probe via retrodialysis. To test antagonists, the antagonist can be co-perfused with the agonist.[15]

-

Fractions of the dialysate are collected at regular intervals (e.g., every 10 minutes).

-

The concentration of histamine in each fraction is measured using a sensitive method like ELISA or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: The data is plotted as histamine concentration over time to observe the peak release following stimulation and its inhibition by the antagonist.[15]

Conclusion and Future Directions

The antagonism of MRGPRX2 represents a paradigm shift in treating inflammatory skin conditions, moving beyond broad immunosuppression to a targeted blockade of a key mast cell activation pathway. The high potency of antagonists like Compound B and PSB-172656 in preclinical models, combined with the advancement of molecules like EP262 and EVO756 into clinical trials for CSU and AD, validates MRGPRX2 as a druggable and clinically relevant target.

Future research should focus on:

-

Biomarker Development: Identifying patient populations most likely to respond to MRGPRX2 antagonism, potentially through measuring baseline levels of the receptor or its endogenous ligands.

-

Exploring Broader Utility: Investigating the role of MRGPRX2 and the therapeutic potential of its antagonists in other pruritic and inflammatory conditions, such as rosacea, psoriasis, and chronic prurigo.[4]

-

Understanding Biased Agonism: Further elucidating how different ligands can induce biased signaling through MRGPRX2, which may inform the development of antagonists that selectively block pro-inflammatory pathways while preserving potential homeostatic functions.[2]

References

- 1. Beyond the classic players: Mas‐related G protein‐coupled receptor member X2 role in pruritus and skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]

- 4. No allergy, but mast cells are involved: MRGPRX2 in chronic inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. DSpace [repository.upenn.edu]

- 8. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elevated MRGPRX2 Levels Related to Disease Severity in Patients With Chronic Spontaneous Urticaria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MRGPRX2 Activation Causes Increased Skin Reactivity in Chronic Spontaneous Urticaria Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MRGPRX2 antagonist GE-1111 relieves atopic dermatitis symptoms | BioWorld [bioworld.com]

- 18. biospace.com [biospace.com]

- 19. gut.bmj.com [gut.bmj.com]

The Role of MrgprX2 in Chronic Urticaria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic urticaria (CU) is a debilitating skin condition characterized by recurrent hives and angioedema. While the pathophysiology is complex, emerging evidence points to a significant role for the Mas-related G protein-coupled receptor X2 (MrgprX2) in the IgE-independent activation of mast cells, key effector cells in urticaria. This technical guide provides a comprehensive overview of the current understanding of MrgprX2's involvement in chronic urticaria, detailing its signaling pathways, summarizing key quantitative data, outlining experimental protocols for its investigation, and visualizing complex processes through diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of chronic urticaria and develop novel therapeutic interventions targeting MrgprX2.

Introduction: MrgprX2 and its Implication in Chronic Urticaria

Mast cells are critical players in the pathogenesis of chronic urticaria, releasing a plethora of inflammatory mediators that lead to the characteristic wheal and flare reactions.[1] While the classical pathway of mast cell activation involves the cross-linking of IgE receptors (FcεRI), a significant subset of chronic urticaria cases appears to be independent of this mechanism.[2] MrgprX2, a G protein-coupled receptor predominantly expressed on mast cells, has emerged as a key player in this IgE-independent pathway.[3]

MrgprX2 can be activated by a wide range of endogenous and exogenous ligands, including neuropeptides like Substance P (SP), certain drugs, and host defense peptides.[3][4] Studies have shown that patients with chronic spontaneous urticaria (CSU) exhibit heightened skin reactivity to MrgprX2 ligands.[5][6] Furthermore, an increased expression of MrgprX2 has been observed on skin mast cells of CSU patients, suggesting a heightened sensitivity to these triggers.[6] This upregulation of MrgprX2 and its activation by various ligands are thought to contribute significantly to the mast cell degranulation and subsequent symptoms observed in chronic urticaria.[2]

Quantitative Data on MrgprX2 in Chronic Urticaria

Several studies have quantified the expression and activity of MrgprX2 and its ligands in patients with chronic urticaria, providing valuable insights into its role in disease severity and pathogenesis.

| Parameter | Finding | Patient Cohort | Control Cohort | Significance | Reference |

| Serum MrgprX2 Levels | Significantly higher in severe CSU patients (Median: 16.5 ng/mL) | 73 severe CSU patients | 50 healthy controls (Median: 11.7 ng/mL) & 43 non-severe CSU patients (Median: 8.7 ng/mL) | p=0.036 vs healthy, p=0.002 vs non-severe | [7] |

| Serum MrgprX2 Levels | MRGPRX2 ≥ 11.67 ng/mL identified as an independent risk factor for severe CSU. | 120 CSU patients | 30 healthy controls | OR 48.21 | [6] |

| Serum Substance P (SP) Levels | Significantly higher in severe CSU patients. | 120 CSU patients | 30 healthy controls | p = 0.01 | [6][8] |

| Serum Substance P (SP) Levels | SP ≥ 97.66 pg/mL identified as an independent risk factor for severe CSU. | 120 CSU patients | 30 healthy controls | OR 3.19 | [6] |

| MrgprX2 Gene Mutation (185A>G) | Present in 10% of CSU patients, associated with significantly higher UAS7 scores. | 80 Han Chinese CSU patients | Not applicable | p < 0.05 | [9][10] |

| In vitro Mast Cell Degranulation (β-hexosaminidase release) | Icatibant induced more robust β-hexosaminidase release from LAD2 cells compared to atracurium. | LAD2 cells | MRGPRX2-KO LAD2 cells | p < 0.001 | [5] |

Experimental Protocols

Investigating the role of MrgprX2 in chronic urticaria involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of β-hexosaminidase, an enzyme stored in mast cell granules, as a measure of degranulation.

Materials:

-

LAD2 human mast cell line (or primary human skin mast cells)

-

MrgprX2 agonists (e.g., Substance P, Compound 48/80, icatibant, atracurium)

-

Tyrode's buffer or similar physiological buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Culture LAD2 cells to the desired density.

-

Wash cells and resuspend in Tyrode's buffer.

-

Seed 5 x 10^4 cells per well in a 96-well plate.[11]

-

Add varying concentrations of MrgprX2 agonists to the wells. For total release control, lyse cells with 0.1% Triton X-100. For spontaneous release control, add buffer only.[12]

-

Incubate the plate at 37°C for 30 minutes.[5]

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new 96-well plate.

-

Add PNAG substrate to each well and incubate at 37°C for 1-1.5 hours.[12]

-

Add stop solution to each well.

-

Measure the absorbance at 405 nm using a spectrophotometer.

-

Calculate the percentage of β-hexosaminidase release relative to the total release control after subtracting the spontaneous release.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon MrgprX2 activation, a key step in the signaling cascade leading to degranulation.

Materials:

-

Cells expressing MrgprX2 (e.g., HEK293 cells stably transfected with MrgprX2, or LAD2 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Physiological buffer (e.g., HBSS)

-

MrgprX2 agonists

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Seed cells in poly-D-lysine coated 384-well plates and incubate for 24 hours.[13]

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add MrgprX2 agonists to the wells.

-

Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of intracellular calcium.[14]

-

Analyze the data by measuring the peak fluorescence intensity or the area under the curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum MrgprX2

This method is used to quantify the concentration of soluble MrgprX2 in patient serum.

Materials:

-

Serum samples from patients and healthy controls

-

MrgprX2 ELISA kit (commercially available)

-

Microplate reader

Procedure:

-

Collect peripheral blood from patients and separate the serum.[10]

-

Follow the instructions provided with the commercial ELISA kit. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for MrgprX2.

-

Adding serum samples and standards to the wells and incubating.

-

Washing the wells to remove unbound proteins.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Washing the wells again.

-

Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculate the concentration of MrgprX2 in the samples by comparing their absorbance to the standard curve.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in MrgprX2's function can aid in understanding its role in chronic urticaria.

MrgprX2 Signaling Pathway in Mast Cells

Caption: MrgprX2 signaling cascade in mast cells.

Experimental Workflow for Investigating MrgprX2 Antagonists

Caption: Drug development workflow for MrgprX2 antagonists.

Future Directions and Therapeutic Potential

The growing body of evidence strongly supports MrgprX2 as a promising therapeutic target for chronic urticaria.[15] The development of potent and selective MrgprX2 antagonists is a key area of research, with several small molecules currently in preclinical and clinical development.[15][16][17][18] These antagonists have the potential to block IgE-independent mast cell activation and provide a novel treatment option for patients with chronic urticaria, particularly those who are refractory to current therapies like antihistamines.

Future research should focus on:

-

Further elucidating the downstream signaling pathways of MrgprX2 to identify additional therapeutic targets.

-

Identifying the full spectrum of endogenous and exogenous ligands that activate MrgprX2 in the context of chronic urticaria.

-

Developing more refined animal models that accurately recapitulate the human disease to facilitate preclinical drug development.[19]

-

Conducting well-designed clinical trials to evaluate the efficacy and safety of MrgprX2 antagonists in diverse populations of chronic urticaria patients.[20]

Conclusion

MrgprX2 plays a pivotal role in the IgE-independent pathogenesis of chronic urticaria. Its increased expression and activation on mast cells contribute significantly to the clinical manifestations of the disease. The quantitative data, experimental protocols, and signaling pathway diagrams presented in this guide offer a comprehensive resource for the scientific community. Targeting MrgprX2 represents a novel and promising therapeutic strategy with the potential to significantly improve the management of chronic urticaria. Continued investigation into the intricate role of MrgprX2 will undoubtedly pave the way for the development of more effective and targeted therapies for this challenging condition.

References

- 1. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond Allergies—Updates on The Role of Mas-Related G-Protein-Coupled Receptor X2 in Chronic Urticaria and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond the classic players: Mas‐related G protein‐coupled receptor member X2 role in pruritus and skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MRGPRX2 Activation Causes Increased Skin Reactivity in Chronic Spontaneous Urticaria Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdnewsline.com [mdnewsline.com]

- 9. mdnewsline.com [mdnewsline.com]

- 10. MRGPRX2 gain-of-function mutation drives enhanced mast cell reactivity in chronic spontaneous urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. kactusbio.com [kactusbio.com]

- 16. mdnewsline.com [mdnewsline.com]

- 17. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdnewsline.com [mdnewsline.com]

- 19. A humanized mouse model to study mast cells mediated cutaneous adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evommune Announces Early Trial for New MRGPRX2 Inhibitor to Treat Chronic Hives [synapse.patsnap.com]

An In-depth Technical Guide to MrgprX2: Expression, Signaling, and Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mas-related G protein-coupled receptor member X2 (MrgprX2) has emerged as a critical receptor in immunology and neurobiology, playing a pivotal role in a variety of physiological and pathological processes. Primarily expressed on mast cells and sensory neurons, MrgprX2 is a key mediator of immunoglobulin E (IgE)-independent allergic and pseudo-allergic reactions.[1][2] Its activation by a diverse array of ligands, including neuropeptides, host defense peptides, and numerous FDA-approved drugs, triggers cellular responses that contribute to neurogenic inflammation, pain, itch, and drug hypersensitivity reactions.[3][4][5] This guide provides a comprehensive overview of MrgprX2 expression across different cell types and tissues, details its complex signaling pathways, and offers in-depth experimental protocols for its detection and functional analysis.

MrgprX2 Expression in Human and Murine Tissues

MrgprX2 exhibits a distinct expression pattern, with the highest concentrations found in specific subsets of immune cells and neurons. Understanding this distribution is fundamental for elucidating its biological functions and for the development of targeted therapeutics.

Cellular and Tissue Distribution

In humans, MrgprX2 is most abundantly expressed in connective tissue mast cells (MCTC), particularly in the skin, and in dorsal root ganglion (DRG) neurons.[6][7][8][9] Expression has also been reported in human keratinocytes, basophils, and eosinophils.[1][6][8] The mouse genome contains several orthologs, with MrgprB2 in connective tissue mast cells and MrgprA1 in DRG neurons considered the functional counterparts to human MrgprX2.[6] It is noteworthy that the sequence homology between human MrgprX2 and mouse MrgprB2 is only about 53%.[6][8]

The expression of MrgprX2 is significantly higher in the connective tissue subtype of mast cells (MCTC) compared to the mucosal subtype (MCT).[6] This differential expression is a key factor in the distinct roles these mast cell populations play in inflammatory responses.

Quantitative Expression Data

The following tables summarize the available quantitative data on MrgprX2 expression.

Table 1: MrgprX2 RNA Expression in Human Mast Cell Subtypes

| Mast Cell Subtype | Expression Level (transcripts per 5 ng total RNA) | Reference |

| MCTC (Connective Tissue) | 17,565 | [6] |

| MCT (Mucosal) | 32 | [6] |

Table 2: Overview of MrgprX2 Expression in Human Tissues and Cells

| Tissue/Cell Type | Expression Level | Method of Detection | Reference |

| Skin Mast Cells | High | Immunohistochemistry, Immunofluorescence, RNA Sequencing | [8][9] |

| Dorsal Root Ganglion (DRG) Neurons | High | Immunohistochemistry | [6][10] |

| Keratinocytes | Detected | Not specified | [1] |